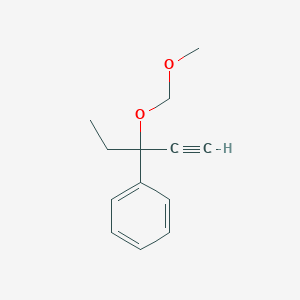
3-(Methoxymethoxy)pent-1-yn-3-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethoxy)pent-1-yn-3-ylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a pent-1-yn-3-yl group and a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)pent-1-yn-3-ylbenzene typically involves the reaction of pent-1-yn-3-ylbenzene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)pent-1-yn-3-ylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-(Methoxymethoxy)pent-1-yn-3-ylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)pent-1-yn-3-ylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pent-1-yn-3-ylbenzene: A structurally similar compound without the methoxymethoxy group.
But-1-yn-1-ylbenzene: Another similar compound with a shorter alkyne chain.
1-Methyl-4-(prop-1-yn-1-yl)benzene: A compound with a methyl group instead of the methoxymethoxy group.
Uniqueness
3-(Methoxymethoxy)pent-1-yn-3-ylbenzene is unique due to the presence of both the methoxymethoxy group and the pent-1-yn-3-yl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(methoxymethoxy)pent-1-yn-3-ylbenzene |
InChI |
InChI=1S/C13H16O2/c1-4-13(5-2,15-11-14-3)12-9-7-6-8-10-12/h1,6-10H,5,11H2,2-3H3 |
InChI Key |
ZBJGXOLSTBEJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)(C1=CC=CC=C1)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















